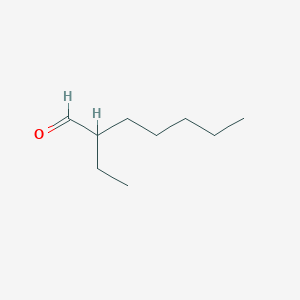

Heptanal, ethyl-

CAS No.: 104049-84-5

Cat. No.: VC16260884

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104049-84-5 |

|---|---|

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 2-ethylheptanal |

| Standard InChI | InChI=1S/C9H18O/c1-3-5-6-7-9(4-2)8-10/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | XGFJTLRIXGSGFE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(CC)C=O |

Introduction

Production Methods

Heptanal is industrially synthesized through two primary routes: the pyrolytic cleavage of ricinoleic acid (derived from castor oil) and the hydroformylation of 1-hexene. The latter method employs rhodium 2-ethylhexanoate as a catalyst, yielding heptanal with high efficiency .

Hydroformylation of 1-Hexene

In the Oxea method, 1-hexene undergoes hydroformylation in the presence of rhodium catalysts and 2-ethylhexanoic acid. This process aligns with the general reaction:

The reaction proceeds under mild conditions (50–100°C) and achieves high selectivity for heptanal.

Natural Occurrence

Heptanal occurs naturally in essential oils of plants such as ylang-ylang (Cananga odorata), lemon (Citrus limon), and rose (Rosa spp.) . Its concentration in these oils is typically low, necessitating industrial synthesis for large-scale applications.

Physicochemical Properties

Heptanal is a colorless liquid with a pungent, fruity odor. Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | -43°C | |

| Boiling Point | 152–154°C | |

| Density | 0.85 g/cm³ | |

| Solubility in Water | 1.3 g/L | |

| Flash Point | 35°C | |

| Refractive Index | 1.4125 |

The compound’s flammability (flash point: 35°C) and sensitivity to oxidation necessitate storage under nitrogen with stabilizers like hydroquinone .

Derivatives and Applications

Ethyl Heptanoate

Ethyl heptanoate, synthesized via esterification of heptanoic acid (itself derived from heptanal oxidation) with ethanol, is a key fragrance compound. Its production pathway involves:

This ester is prized for its fruity aroma, resembling apricot or grape, and is widely used in perfumes and food flavorings .

Jasminaldehyde Synthesis

Heptanal reacts with benzaldehyde in a Knoevenagel condensation to produce jasminaldehyde, a jasmine-scented aldehyde:

The reaction, catalyzed by bases like piperidine, achieves >90% selectivity, though byproducts like (Z)-2-pentyl-2-nonenal may form .

Research and Industrial Relevance

Lubricant Additives

Heptanal derivatives, such as 1-heptanol, serve as intermediates in synthetic lubricants. Hydrogenation of heptanal yields 1-heptanol:

This alcohol is further processed into esters that enhance lubricant viscosity and thermal stability.

Environmental Impact

Studies on alkane biosynthesis in Pinus jeffreyi reveal pathways where heptanal derivatives like n-heptane are formed via C1 elimination from octanal . Such insights inform biofuel research aiming to replicate these processes industrially.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume